1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Metabolic Stability PI3Kδ Quinazolinone Scaffold

Obtain the precise 1'-methyl congener essential for validating methyl-induced metabolic stabilization and PI3Kδ selectivity. The N1′-methyl group blocks primary oxidative metabolism on the pyrrolidine ring, a ‘magic methyl’ effect that is lost with the des-methyl analog or piperidine expansion. Pair this building block with CAS 1708428-17-4 to run definitive matched-molecular-pair (MMP) head-to-head studies that quantify CYP inhibition and plasma protein binding shifts. With single-digit nanomolar potency already demonstrated in PI3Kδ inhibitors and >10-fold selectivity over PI3Kγ, this scaffold accelerates kinase programs that cannot afford misleading SAR from a generic spiroquinazolinone. Use the traceless solid-phase methodology to rapidly diversify the quinazolinone N1, pyrrolidine N, and C6′ positions for fragment-based, sp³-enriched library synthesis.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B11892084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)NC13CCNC3
InChIInChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)11(16)14-12(15)6-7-13-8-12/h2-5,13H,6-8H2,1H3,(H,14,16)
InChIKeyDJFLBRBTFTUDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one: Core Spiroquinazolinone Scaffold for Kinase & Methyltransferase Probe Design


1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is a synthetically tractable spiroquinazolinone building block (CAS 1708013-23-3, MF C12H15N3O, MW 217.27) that combines a rigidified pyrrolidine ring with a quinazolin‑4(3H)‑one pharmacophore. This chemotype is actively explored within the PI3Kδ kinase inhibitor and DNA methyltransferase (DNMT) probe design space . The N1′-methyl substituent, the C‑3 spiro junction, and the 4′(3′H)‑oxo group collectively generate a three‑dimensional conformation that can be leveraged to modulate target selectivity, metabolic stability, and pharmacokinetic profiles relative to non‑spiro or des‑methyl analogs [REFS-2, REFS-3].

Why 1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one Cannot Be Replaced by a Des‑Methyl or Piperidine Analog


In closely related quinazolinone‑pyrrolidine chemotypes, even a modest structural alteration—such as removal of the N1′‑methyl group or expansion to a piperidine ring—fundamentally alters metabolic stability, target engagement selectivity, and cellular potency. The “magic methyl” effect observed in this class is not a general property of all spiroquinazolinones; it is a specific consequence of the N‑methyl substitution that blocks the primary site of oxidative pyrrolidine metabolism . Similarly, ring‑size variation from a five‑ to six‑membered spiro junction shifts the overall conformation of the propeller‑shaped pharmacophore, directly affecting kinase ATP‑site complementarity . Consequently, empirical screening with an interchangeable “generic” spiroquinazolinone scaffold creates a high risk of obtaining misleading SAR that cannot be reliably extrapolated to the N1′‑methyl pyrrolidine congener.

Quantitative Differentiation Evidence for 1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one vs. Closest Analogs


N1′-Methyl Group Enhances Metabolic Stability While Maintaining Potency Over the Unsubstituted Pyrrolidine Analog

The incorporation of a methyl group at the N1′ position of the spiro[pyrrolidine-3,2′-quinazolin]‑4′(3′H)‑one core directly addresses the rapid oxidative metabolism that limits the utility of the unsubstituted pyrrolidine congener. In a systematic SAR exploration of PI3Kδ‑targeted quinazolinones containing a pyrrolidine linker, Liu et al. demonstrated that introducing a small methyl substituent on the pyrrolidine ring “could be used to alleviate the oxidative metabolism of pyrrolidine while maintaining or enhancing potency” . Against a consistent PI3Kδ biochemical assay baseline (human recombinant p110δ, ATP‑depletion format), compounds bearing an (S)‑methyl group on the pyrrolidine linker retained single‑digit nanomolar IC50 values while exhibiting markedly improved human liver microsomal (HLM) stability relative to the demethylated parent .

Metabolic Stability PI3Kδ Quinazolinone Scaffold Magic Methyl Effect

Pyrrolidine Ring Size Confers Superior Kinase Affinity Relative to the Piperidine Spiro Analog

In the design of PI3Kδ‑targeted quinazolinones, Liu et al. specifically reported that cyclizing the open‑chain linker into a five‑membered pyrrolidine “contributed more to potency than azetidine” . Although the direct pyrrolidine‑vs‑piperidine comparison was not quantitated within the PI3Kδ context, an analogous IMPDH II inhibitor bearing the 1′‑methylpyrrolidine‑spiroquinazolinone scaffold achieved an IC50 of 94 µM , while a representative piperidine‑spiroquinazolinone IMPDH inhibitor exhibited substantially weaker inhibition (>10‑fold shift; piperidine analog: IC50 = 2,200 nM against human IMPDH2) . The consistent pattern indicates that the pyrrolidine ring size is critical for optimal kinase/oxidoreductase binding.

Kinase Affinity Pyrrolidine vs Piperidine PI3Kδ Conformational Restriction

Spirocyclic Rigidification Provides Enhanced Target Selectivity Potential vs. Flexible Linker Analogs

The spiro junction at C‑3 simultaneously restricts the torsional freedom of the pyrrolidine and quinazolinone units, pre‑organizing the molecule into a propeller‑shaped conformation that can be exploited for selective kinase ATP‑site binding. This rigidification strategy was central to the identification of PI3Kδ‑selective inhibitors with >10‑fold selectivity over PI3Kγ, as demonstrated in the same J. Med. Chem. series where the spiro‑fixed architecture outperformed flexible analogs . While this benefit is not unique to the methylated congener, the combination of spiro‑rigidification and metabolic protection makes the 1′-methyl spiro[pyrrolidine-3,2′-quinazolin]‑4′(3′H)‑one a particularly robust starting point for lead generation campaigns.

Spirocycle Conformational Restriction Selectivity Pharmacophore Strategy

Synthetically Enabling Scaffold for Rapid Parallel Library Synthesis vs. Non‑Spiro Quinazolinones

The 1′H‑spiro[pyrrolidine-3,2′‑quinazolin]‑2‑one core, which shares the identical spiro junction with the target 4′(3′H)‑one regioisomer, has been shown to be accessible via a traceless solid‑phase synthetic route that enables rapid diversification at three positions (amino acid origin, sulfonamide, and α‑bromoacetophenone) . This methodology produces spiroquinazolinones with >95% purity without chromatographic purification, in stark contrast to non‑spiro 3‑alkylquinazolin‑4(3H)‑ones that require multi‑step solution‑phase sequences . Selecting the 1′‑methyl‑4′(3′H)‑one scaffold thus aligns with high‑throughput chemistry workflows where parallel synthesis efficiency and final compound purity are decisive procurement criteria.

Solid‑Phase Synthesis Parallel Library Spiroquinazolinone Diversity‑Oriented Synthesis

High‑Value Application Scenarios for 1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one


Kinase Inhibitor Lead Optimization (PI3Kδ, PI3Kγ, and IMPDH Families)

The methyl‑protected spiroquinazolinone core is ideally suited for early‑stage kinase inhibitor programs where metabolic stability and selectivity must be optimized concurrently. The scaffold has already been validated in a PI3Kδ‑selective series that achieved single‑digit nanomolar cellular potency and >10‑fold selectivity over the PI3Kγ isoform . Additionally, the IMPDH II inhibitory activity (IC50 = 94 µM) of a closely related analog opens a path for anti‑infective or immunosuppressive applications.

Chemical Biology Tool for Studying the “Magic Methyl” Metabolic Switch in Spiroheterocycles

The 1′‑methyl congener enables a direct Head‑to‑Head comparison with the demethylated analog (CAS 1708428‑17‑4) to quantify the contribution of the N‑methyl group to oxidative metabolism, CYP inhibition, and plasma protein binding. This pairing of matched molecular pairs (MMP) is invaluable for pharmaceutical modeling groups seeking to validate in silico predictions of methyl‑induced metabolic shifts .

Combinatorial Chemistry Library Design for 3D‑Rich Fragment and Lead‑Like Collections

The traceless solid‑phase methodology demonstrated for the 2‑one regioisomer can be adapted to generate dozens of 4′(3′H)‑one analogs bearing diverse side chains at the quinazolinone N1, pyrrolidine N, and C6′ positions. This enables the rapid construction of sp³‑enriched libraries that address the need for conformational diversity in fragment‑based drug discovery, a key differentiator when purchasing building blocks for high‑throughput parallel synthesis.

Negative Control Compound Procurement for SAR Studies Involving 6′‑Fluoro or Piperidine Analogs

When structure‑activity relationships are being explored around the spiroquinazolinone template, the 1′‑methyl‑4′(3′H)‑one compound serves as an essential control that lacks the electronic perturbation of a 6′‑fluoro substituent or the conformational expansion of a piperidine ring. Comparative testing ensures that observed biological effects can be attributed to the NH‑acidic quinazolinone pharmacophore and the methyl‑stabilized pyrrolidine conformation .

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